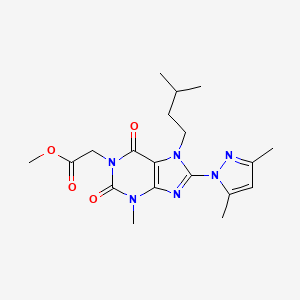

Bis(3-chlorophenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

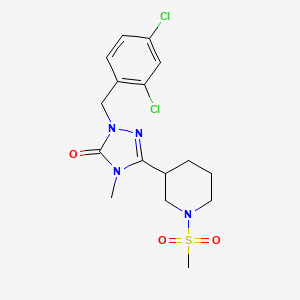

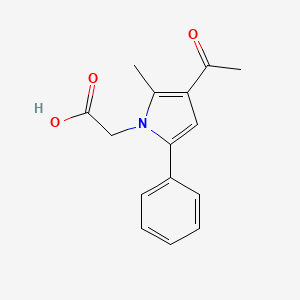

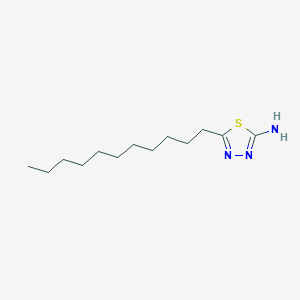

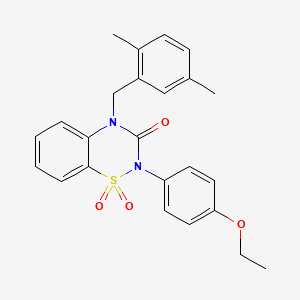

BCPM can be synthesized from 3-chlorophenol and formaldehyde through a reaction known as the Mannich reaction. The Mannich reaction involves the condensation of a primary amine, formaldehyde, and a ketone or aldehyde. The synthesis of BCPM was first reported in the 1940s, and since then, various methods have been developed for its production.Molecular Structure Analysis

The molecular formula of BCPM is C13H10Cl2O. The InChI key is IBLHIEZLGKFQRW-UHFFFAOYSA-N. The structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been established by H NMR, IR and MS spectra and X-ray diffraction crystallography .Chemical Reactions Analysis

The α,β-unsaturated carbonyl system in chalcones makes them biologically active . Exclusion of the carbonyl system makes them biologically inactive, ensuring stability in both cis and trans forms .Physical and Chemical Properties Analysis

BCPM has a melting point of 96-98°C and a boiling point of 355-357°C. It is practically insoluble in water, but it is soluble in organic solvents such as ethanol, acetone, and chloroform. BCPM is stable under normal conditions, but it can decompose when exposed to light or heat, forming toxic byproducts.科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : Bis(3-chlorophenyl)methanol has been synthesized and its structure established through various spectral methods and X-ray diffraction crystallography. This research contributes to the understanding of molecular conformation and packing in such compounds (Dong & Huo, 2009).

Catalysis and Reaction Studies

- Catalysis in Methanol Oxidation : A study reported the innovative use of bis(trifluoromethylsulfonyl)imide anion for catalyzing methanol oxidation, providing insights into the potential application of similar compounds in catalysis (Tang et al., 2016).

Metal Complex Formation and Antimicrobial Studies

- Formation of Metal Complexes and Antimicrobial Activity : Research involving derivatives of this compound showed their ability to form complexes with transition metals, which displayed significant antimicrobial activities (Sadeek et al., 2015).

Environmental and Chemical Transformation Studies

- Photooxidation Studies : this compound-related compounds have been studied for their photooxidation in methanol, highlighting their transformation and degradation products, which is crucial for environmental chemistry research (Plimmer et al., 1970).

Applications in Organic Synthesis

- Organocatalysis in Michael Addition : Research has demonstrated the efficiency of certain this compound derivatives as organocatalysts in the Michael addition of malonate esters to nitroolefins, emphasizing their potential in synthetic organic chemistry (Lattanzi, 2006).

Thermochemical Properties

- Heat Capacity Studies : The heat capacity of bis(4-chlorophenyl)methanone, a related compound, was measured, providing valuable data for understanding the thermodynamic properties of these types of molecules (Huzisawa et al., 1999).

作用機序

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is likely that it interacts with its targets through electrophilic substitution, a common mechanism for compounds with aromatic rings . This interaction can lead to changes in the function of the target proteins, potentially influencing a variety of biological processes.

Biochemical Pathways

For example, indole derivatives have been found to influence pathways related to inflammation, cancer, and various diseases .

Pharmacokinetics

For example, 1,1-bis(3’-indolyl)-1-(p-chlorophenyl)methane (C-DIM12), a compound with a similar structure, has been studied for its pharmacokinetics in mice and dogs .

Result of Action

Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

生化学分析

Biochemical Properties

The biochemical properties of Bis(3-chlorophenyl)methanol are not well-documented in the literature. It is known that aromatic compounds, such as this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific chemical structure of the compound and the biomolecules involved .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Similar aromatic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood due to the lack of specific research in this area. It is plausible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

bis(3-chlorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLHIEZLGKFQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(Z)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2786698.png)

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile](/img/structure/B2786713.png)

![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)